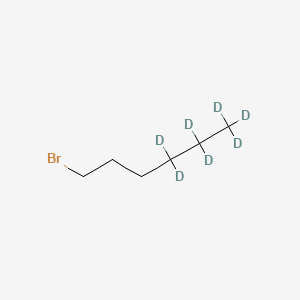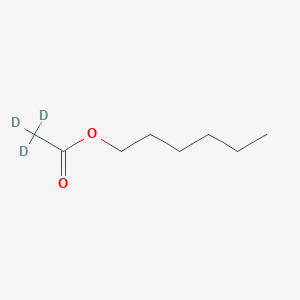
N-Hexyl acetate-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hexyl acetate-D3 is an isotopologue of N-Hexyl acetate, where three hydrogen atoms are replaced by deuterium atoms. This compound is an ester with the molecular formula C8H16O2. It is commonly used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
N-Hexyl acetate-D3 can be synthesized through the esterification of hexanol-D3 with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using reactive distillation. This method combines the reaction and separation processes in a single unit, which enhances the efficiency and yield of the product. The process involves the use of catalytic packings and operates under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
N-Hexyl acetate-D3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol-D3 and acetic acid.
Oxidation: This compound can be oxidized to form hexanoic acid and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines.
Major Products
Hydrolysis: Hexanol-D3 and acetic acid.
Oxidation: Hexanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
N-Hexyl acetate-D3 is used in a variety of scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving the metabolism and biotransformation of esters.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of flavors, fragrances, and plasticizers.
作用機序
The mechanism of action of N-Hexyl acetate-D3 involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol-D3 and acetic acid, which can then participate in further biochemical reactions. The deuterium atoms in this compound can also influence the rate of these reactions due to the kinetic isotope effect .
類似化合物との比較
N-Hexyl acetate-D3 can be compared with other similar compounds such as:
N-Hexyl acetate: The non-deuterated form of the compound.
Hexyl ethanoate: Another ester with similar properties.
1-Hexyl acetate: A structural isomer with a different arrangement of atoms.
Uniqueness
The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. This isotopic substitution can affect the compound’s physical and chemical properties, making it valuable in specific research applications .
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
147.23 g/mol |
IUPAC名 |
hexyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3/i2D3 |
InChIキー |
AOGQPLXWSUTHQB-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)OCCCCCC |
正規SMILES |
CCCCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B15126722.png)

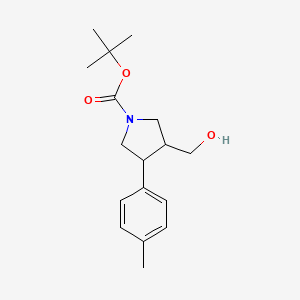
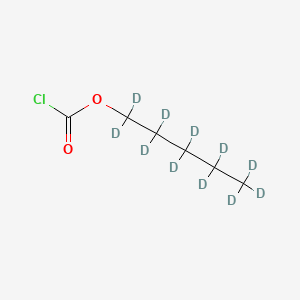
![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid;dihydrochloride](/img/structure/B15126756.png)
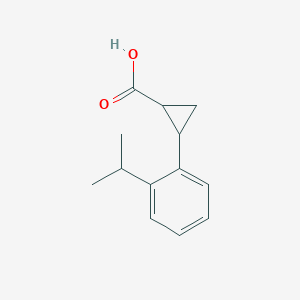
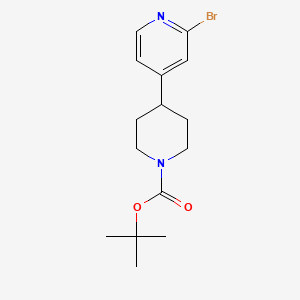
![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
